1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-(3-(((13Z)-1-oxo-13-docosen-1-yl)amino)propyl)-3-sulfo-, inner salt
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Overview
Description
1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-[3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]propyl]-3-sulfo-, inner salt is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound has a molecular formula of C30H60N2O5S and a molecular weight of 560.8728 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-[3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]propyl]-3-sulfo-, inner salt typically involves the reaction of laurylamidopropyl dimethylamine with 2-chloroethanol. The reaction is carried out in a three-neck flask, heated to 60°C, with 2-chloroethanol added dropwise over two hours. The reaction is then continued at 60°C for an additional 12 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used include laurylamidopropyl dimethylamine and 2-chloroethanol .
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-[3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]propyl]-3-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-[3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]propyl]-3-sulfo-, inner salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments due to its surfactant properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-[3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]propyl]-3-sulfo-, inner salt involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-Propanaminium, 3-butoxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt: Another quaternary ammonium compound with similar surfactant properties.
1-Propanaminium, 3-(2-ethylhexyl)oxy-2-hydroxy-N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt: Similar structure but with different alkyl chain lengths.
Uniqueness
1-Propanaminium, 2-hydroxy-N,N-dimethyl-N-[3-[[(13Z)-1-oxo-13-docosen-1-yl]amino]propyl]-3-sulfo-, inner salt is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to interact with both hydrophobic and hydrophilic substances makes it highly versatile in various applications .
Properties
CAS No. |
164118-71-2 |
---|---|
Molecular Formula |
C30H60N2O5S |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
3-[3-[[(Z)-docos-13-enoyl]amino]propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C30H60N2O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-30(34)31-25-23-26-32(2,3)27-29(33)28-38(35,36)37/h11-12,29,33H,4-10,13-28H2,1-3H3,(H-,31,34,35,36,37)/b12-11- |
InChI Key |
ONYHQNURMVNRJZ-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |
physical_description |
Liquid, Other Solid |
Origin of Product |
United States |
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